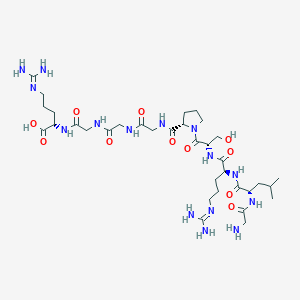
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a unique structure that includes multiple amino acids and diaminomethylidene groups. This compound is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for specific interactions with proteins, potentially influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanine
- L-Seryl-L-tryptophyl-L-tyrosyl-L-α-glutamylglycyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
646062-28-4 |
|---|---|
Molecular Formula |
C34H61N15O11 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C34H61N15O11/c1-18(2)12-21(46-24(51)13-35)29(56)47-19(6-3-9-40-33(36)37)28(55)48-22(17-50)31(58)49-11-5-8-23(49)30(57)44-15-26(53)42-14-25(52)43-16-27(54)45-20(32(59)60)7-4-10-41-34(38)39/h18-23,50H,3-17,35H2,1-2H3,(H,42,53)(H,43,52)(H,44,57)(H,45,54)(H,46,51)(H,47,56)(H,48,55)(H,59,60)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
UTYCJCJODYXAOZ-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



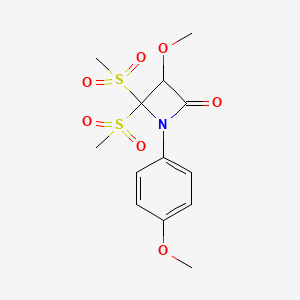
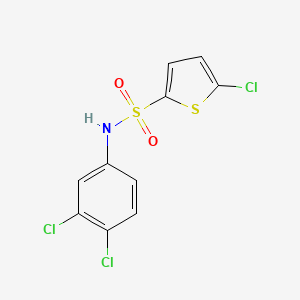
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
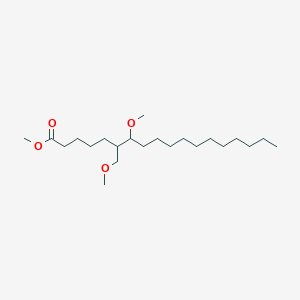
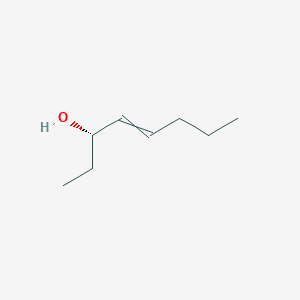
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
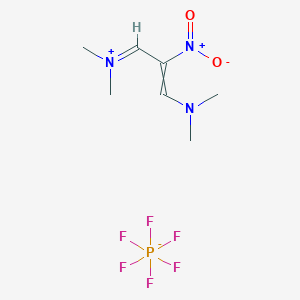

![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
